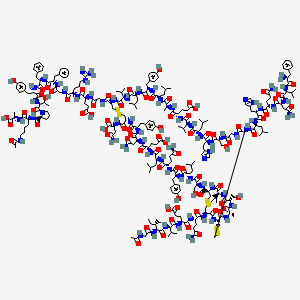
Zirconium94
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium-94 is an isotope of the element zirconium, which has the atomic number 40. This isotope has a mass number of 94, meaning it contains 40 protons and 54 neutrons. Zirconium-94 is a stable isotope and is one of the naturally occurring isotopes of zirconium, which also includes zirconium-90, zirconium-91, zirconium-92, and zirconium-96 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium-94 can be produced through various synthetic routes, including the irradiation of natural yttrium-89 with protons . This method involves bombarding yttrium-89 with protons to produce zirconium-94. The reaction conditions typically require a particle accelerator to achieve the necessary energy levels for the proton irradiation process.
Industrial Production Methods
Industrial production of zirconium-94 is not common due to its natural abundance. zirconium itself is produced industrially through the Kroll process, which involves the reduction of zirconium tetrachloride with magnesium. This process is carried out at high temperatures in a sealed reactor to prevent contamination with oxygen and nitrogen .
Chemical Reactions Analysis
Types of Reactions
Zirconium-94, like other zirconium isotopes, undergoes various chemical reactions, including:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (ZrO₂).
Acid Reactions: Zirconium dissolves in hydrofluoric acid to form fluoro complexes.
Common Reagents and Conditions
Oxygen: Used in oxidation reactions to form zirconium dioxide.
Halogens: Used in halogenation reactions to form zirconium tetrahalides.
Hydrofluoric Acid: Used to dissolve zirconium and form fluoro complexes.
Major Products
Zirconium Dioxide (ZrO₂): Formed from the oxidation of zirconium.
Zirconium Tetrahalides (ZrX₄): Formed from the reaction of zirconium with halogens.
Fluoro Complexes: Formed from the reaction of zirconium with hydrofluoric acid.
Scientific Research Applications
Zirconium-94 has several scientific research applications, including:
Nanocatalysts: Zirconium-based nanomaterials are used as catalysts in various chemical reactions due to their high surface area and catalytic properties.
Biomedical Applications: Zirconium-94 is used in the development of metal-organic frameworks (MOFs) for drug delivery, anti-cancer activity, and bio-sensing.
Dentistry and Drug Delivery: Zirconium oxide nanoparticles are used in dental implants and drug delivery systems due to their biocompatibility and mechanical strength.
Mechanism of Action
The mechanism of action of zirconium-94 in its various applications involves its ability to form stable complexes with other molecules. For example, in drug delivery systems, zirconium-based MOFs can encapsulate drugs and release them in a controlled manner. The stability and biocompatibility of zirconium compounds make them suitable for biomedical applications .
Comparison with Similar Compounds
Zirconium-94 can be compared with other zirconium isotopes and similar elements:
Zirconium-90, Zirconium-91, Zirconium-92, and Zirconium-96: These isotopes have different neutron numbers and slightly different properties but share similar chemical behavior.
Zirconium-94’s uniqueness lies in its stability and its ability to form a wide range of compounds with various applications in industry, medicine, and research.
Properties
CAS No. |
14119-12-1 |
|---|---|
Molecular Formula |
C4H9BCl2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1172523.png)
